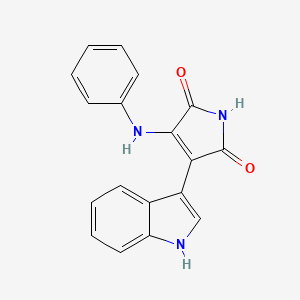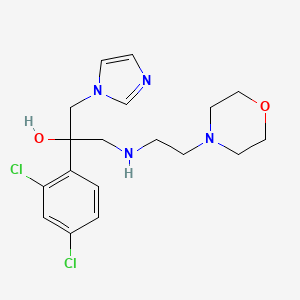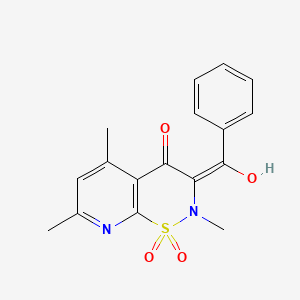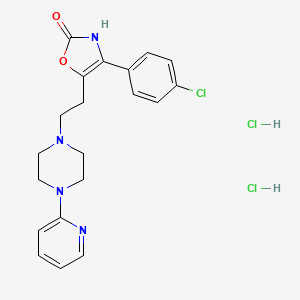
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolone ring, a chlorophenyl group, and a pyridinyl-piperazinyl moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl-Piperazinyl Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is reacted with a pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: This includes the use of catalysts, temperature control, and solvent selection to maximize yield and purity.
Scale-Up Processes: Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently.
化学反応の分析
Types of Reactions
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
4-Chlorophenyl-2-pyridyl ketone: Shares the chlorophenyl and pyridyl groups but lacks the oxazolone ring and piperazinyl moiety.
2-(4-Chlorobenzoyl)pyridine: Similar structure but different functional groups.
Uniqueness
The uniqueness of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
120944-25-4 |
|---|---|
分子式 |
C20H23Cl3N4O2 |
分子量 |
457.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C20H21ClN4O2.2ClH/c21-16-6-4-15(5-7-16)19-17(27-20(26)23-19)8-10-24-11-13-25(14-12-24)18-3-1-2-9-22-18;;/h1-7,9H,8,10-14H2,(H,23,26);2*1H |
InChIキー |
MPVNEXQSHGYPQG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


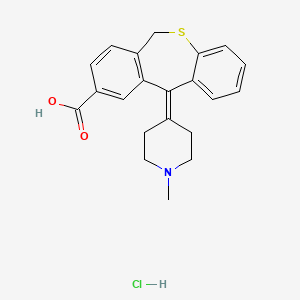
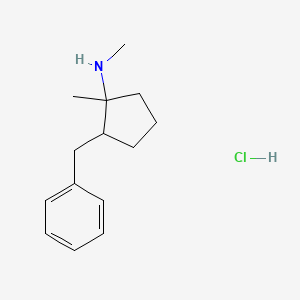





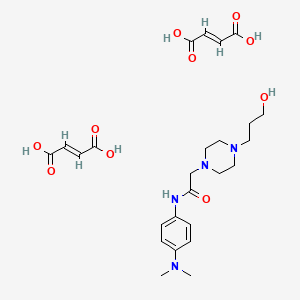
![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
